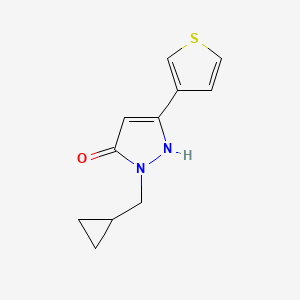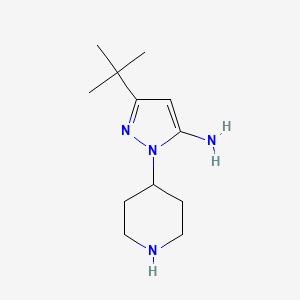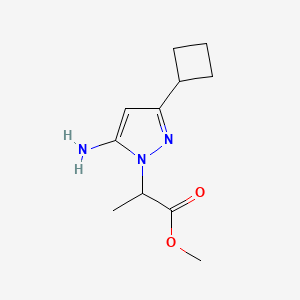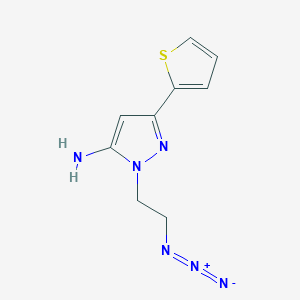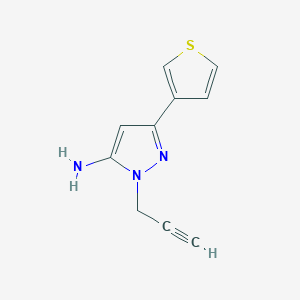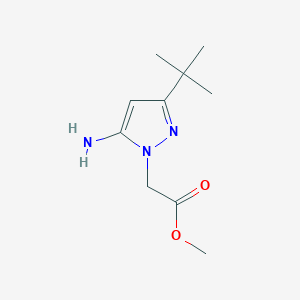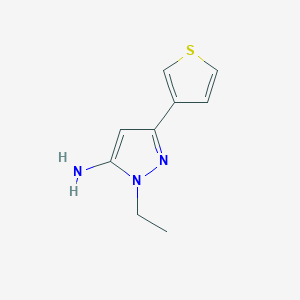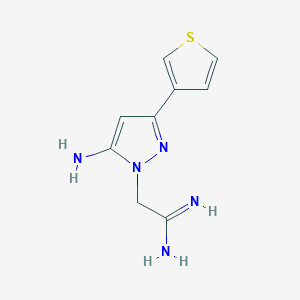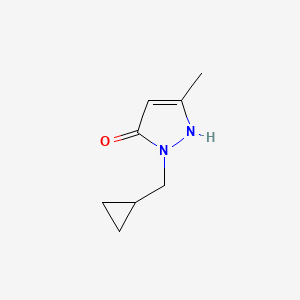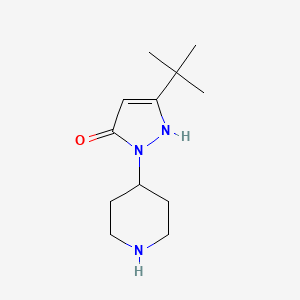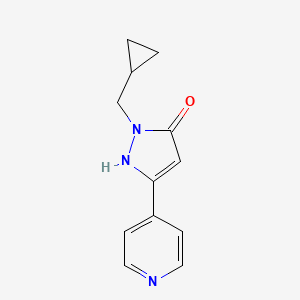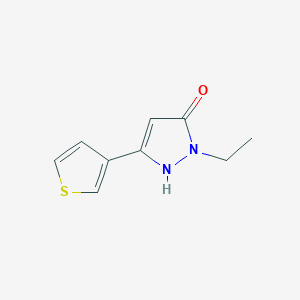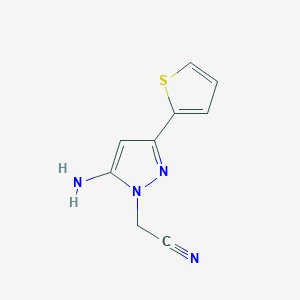
2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile
Vue d'ensemble
Description
“2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile” is a compound that contains a thiophene ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene-based compounds has been analyzed computationally through software like Gaussian and CrystalExplorer .Chemical Reactions Analysis
Thiophene-based compounds have been used in various chemical reactions. For example, reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives: , such as the one present in our compound of interest, have been extensively studied for their anticancer properties. The thiophene moiety is known to contribute significantly to the bioactivity of pharmaceutical compounds . In particular, the substitution pattern on the thiophene ring can be optimized to target specific cancer cell lines, making it a valuable scaffold for developing new anticancer agents.
Organic Electronics: Semiconductors
The thiophene ring system found in our compound is crucial in the advancement of organic semiconductors . These materials are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The electronic properties of thiophene-based molecules can be fine-tuned for specific applications in electronic devices.
Material Science: Corrosion Inhibitors
In the field of industrial chemistry and material science, thiophene derivatives serve as effective corrosion inhibitors . They protect metals from corrosion by forming a barrier layer, which is particularly useful in harsh chemical environments. This application is vital for extending the life of metal components in various industries.
Pharmacology: Anti-inflammatory Drugs
The compound’s thiophene component is associated with significant anti-inflammatory activity . This makes it a potential candidate for the development of new anti-inflammatory drugs. The ability to modulate the inflammatory response is crucial in treating a wide range of diseases, from arthritis to cardiovascular disorders.
Antimicrobial Activity: Antibacterial Agents
Thiophene derivatives exhibit a broad spectrum of antimicrobial properties , including antibacterial activity . This is particularly important in the era of antibiotic resistance, as new antibacterial agents are urgently needed. The compound could be used as a starting point for the synthesis of novel antibiotics.
Neuropharmacology: Neurotransmitter Synthesis
Lastly, the compound’s structure suggests potential applications in neuropharmacology . Thiophene derivatives are known to play a role in the synthesis of neurotransmitters . This could lead to the development of drugs that target neurological disorders by modulating neurotransmitter levels in the brain.
Orientations Futures
The future directions of thiophene-based compounds research could involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity. This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mécanisme D'action
Target of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Compounds containing a thiophene ring often interact with their targets through the sulfur atom in the ring . The presence of the pyrazole ring and the amino and nitrile groups could also influence its interaction with biological targets.
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many thiophene derivatives are known to interact with various enzymes and receptors, potentially affecting a wide range of biochemical pathways .
Result of Action
Without specific studies on this compound, it’s difficult to predict the exact molecular and cellular effects of its action. Given the biological activities associated with thiophene derivatives, it could potentially have effects such as anti-inflammatory, antimicrobial, or anticancer activities .
Propriétés
IUPAC Name |
2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S/c10-3-4-13-9(11)6-7(12-13)8-2-1-5-14-8/h1-2,5-6H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNMBTOJFDBOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



